3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Overview
Description
“3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring . They have been widely studied due to their diverse biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines generally involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of “3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” would consist of a triazolo[4,5-d]pyrimidine core with an ethyl group at the 3-position and a thiol group at the 7-position .Chemical Reactions Analysis
The chemical reactions of “3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” would depend on the specific conditions and reagents used. Generally, the thiol group can undergo various reactions such as oxidation, alkylation, and formation of disulfides .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” would depend on its specific structure. For instance, it would likely be a solid at room temperature .Scientific Research Applications
Synthesis Techniques and Structural Analysis
- Rearrangement Techniques : The rearrangement of thiazolopyrimidines into triazolopyrimidines through C=N bond reduction demonstrates a method for preparing structurally complex compounds, highlighting the versatility of triazolopyrimidine frameworks in synthetic chemistry (Lashmanova et al., 2019).
- Crystal Structure Analysis : The analysis of 6-Butyl-5-(4-methoxyphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one provides insights into the geometric and electronic structures of triazolopyrimidine derivatives, contributing to the understanding of their reactivity and potential applications (Zeng et al., 2009).
Potential Biological Activities and Applications
- Antitumor Activity : The unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity showcases the therapeutic potential of triazolopyrimidine derivatives in oncology. This research highlights the ability of these compounds to exhibit strong antiproliferative activity against a panel of human tumor cell lines (Lauria et al., 2013).
- Antimicrobial Activity : The synthesis and evaluation of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives for their antimicrobial activity demonstrate the potential of triazolopyrimidines as antimicrobial agents. This study showed that most of the tested compounds exhibited antimicrobial activities comparable to those of standard drugs like ampicillin and fluconazole (Mostafa et al., 2008).
Future Directions
properties
IUPAC Name |
3-ethyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGRXZYWTPYCEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=S)N=CN2)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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